molecular formula C9H11BrN2O B14810033 (5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine

(5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine

Cat. No.: B14810033
M. Wt: 243.10 g/mol
InChI Key: LNHUYXINSIUMBL-UHFFFAOYSA-N
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Description

(5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, featuring a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and a methanamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine typically involves multiple steps. One common method starts with the bromination of 4-cyclopropoxypyridine to introduce the bromine atom at the 5th position. This is followed by the introduction of the methanamine group at the 3rd position through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-3-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (4-Cyclopropoxypyridin-3-yl)methanamine: Similar structure but lacks the bromine atom.

    (5-Bromo-4-methoxypyridin-3-yl)methanamine: Similar structure but has a methoxy group instead of a cyclopropoxy group.

Uniqueness

(5-Bromo-4-cyclopropoxypyridin-3-YL)methanamine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(5-bromo-4-cyclopropyloxypyridin-3-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-8-5-12-4-6(3-11)9(8)13-7-1-2-7/h4-5,7H,1-3,11H2

InChI Key

LNHUYXINSIUMBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2CN)Br

Origin of Product

United States

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